molecular formula C13H17N3O4S2 B2765695 1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2191267-09-9

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2765695
CAS RN: 2191267-09-9
M. Wt: 343.42
InChI Key: DVTKOFBVRDVPBO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential applications in cancer therapy and other diseases.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. The research explored a versatile approach to synthesize derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, bearing a biologically active sulfonamide moiety. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Anticancer Agents Synthesis

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents has garnered considerable attention. These compounds, including the tetrahydropyridine (THP) ring systems, have been investigated for their anti-inflammatory and anticancer activities. A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety was synthesized and evaluated for anti-cancer activities, particularly focusing on MCF-7 breast cancer cell lines. The compounds displayed moderate cytotoxicity, contributing to the exploration of new therapeutic options (Redda & Gangapuram, 2007).

Metal Complexes Coordination

The coordination and rearrangement of specific compounds related to 1-(methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one with a nickel center were studied. This work synthesized two distinct compounds and investigated their interaction with nickel, revealing insights into the electrochemical interaction of nickel complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements. The molecular structure of the complexes was determined by single X-ray diffraction studies, offering a deeper understanding of the coordination chemistry of these compounds (Bermejo et al., 2000).

Synthesis of Sulfonylated Derivatives

An efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates was developed, providing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process demonstrates excellent functional group tolerance and good efficiency, highlighting a novel method for synthesizing sulfonylated derivatives in the field of organic chemistry (Cui et al., 2018).

properties

IUPAC Name

1-methylsulfonyl-3-(3-thiophen-3-ylpyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-22(19,20)16-6-5-15(13(16)18)12(17)14-4-2-10(8-14)11-3-7-21-9-11/h3,7,9-10H,2,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKOFBVRDVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

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